

(Tributylstannyl)methanol: A Technical Guide to a Versatile Reagent in Modern Organic Synthesis

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Compound of Interest

Compound Name: (Tributylstannyl)methanol

Cat. No.: B3082698

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Abstract

(Tributylstannyl)methanol [(Bu₃SnCH₂OH)] is a unique and powerful organometallic reagent that has carved a significant niche in modern organic synthesis. This technical guide provides an in-depth exploration of its discovery, synthesis, chemical properties, and critical applications, with a particular focus on its role in the development of complex pharmaceutical agents. Acting as a stable and effective hydroxymethyl anion equivalent, this compound offers a reliable method for the introduction of a crucial C₁ building block in a variety of synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical insights into the utilization of this versatile reagent.

Introduction and Significance

(Tributylstannyl)methanol is a colorless to pale yellow oil that is not found in nature.^[1] Its significance in synthetic chemistry stems from the unique combination of a nucleophilic tributylstannyl group and a functional hydroxymethyl group within the same molecule.^[2] This arrangement allows it to participate in a range of organotin reactions while the hydroxyl group can be further functionalized, influencing the molecule's reactivity.^[2]

The primary utility of **(tributylstannyl)methanol** lies in its function as a hydroxymethyl anion equivalent.^[2] The direct use of the hydroxymethyl anion (⁻CH₂OH) is synthetically challenging

due to its inherent instability.[2] **(Tributylstannyl)methanol** provides a stable and storable source for this synthon, enabling the direct and efficient introduction of a hydroxymethyl group onto various organic scaffolds.[2] This capability is particularly valuable in the synthesis of biologically active molecules and natural products where the primary alcohol moiety serves as a versatile handle for further chemical modifications.[2]

Discovery and Historical Context

The development of organotin chemistry dates back to the mid-19th century.[1] However, the specific synthesis and application of functionalized organostannanes like **(tributylstannyl)methanol** gained prominence much later with the advent of modern cross-coupling reactions. The pioneering work of W. Clark Still in the late 1970s on α -alkoxystannanes as synthetic intermediates laid the conceptual groundwork for using organotin compounds as masked carbanions.[3] While the exact first synthesis of **(tributylstannyl)methanol** is not definitively documented in a single landmark paper, its preparation and use became more widespread following the development of reliable synthetic protocols, such as the one detailed in Organic Syntheses. This procedure, based on the reaction of tributyltin hydride with paraformaldehyde, provided the scientific community with a practical and accessible route to this valuable reagent.[3]

Synthesis and Purification

The most common and reliable method for the laboratory-scale synthesis of **(tributylstannyl)methanol** involves the reaction of tributyltin hydride with paraformaldehyde, mediated by a strong base.[1] The following protocol is adapted from a well-established procedure published in Organic Syntheses, a testament to its robustness and reproducibility.[3]

Synthetic Protocol: From Tributyltin Hydride and Paraformaldehyde

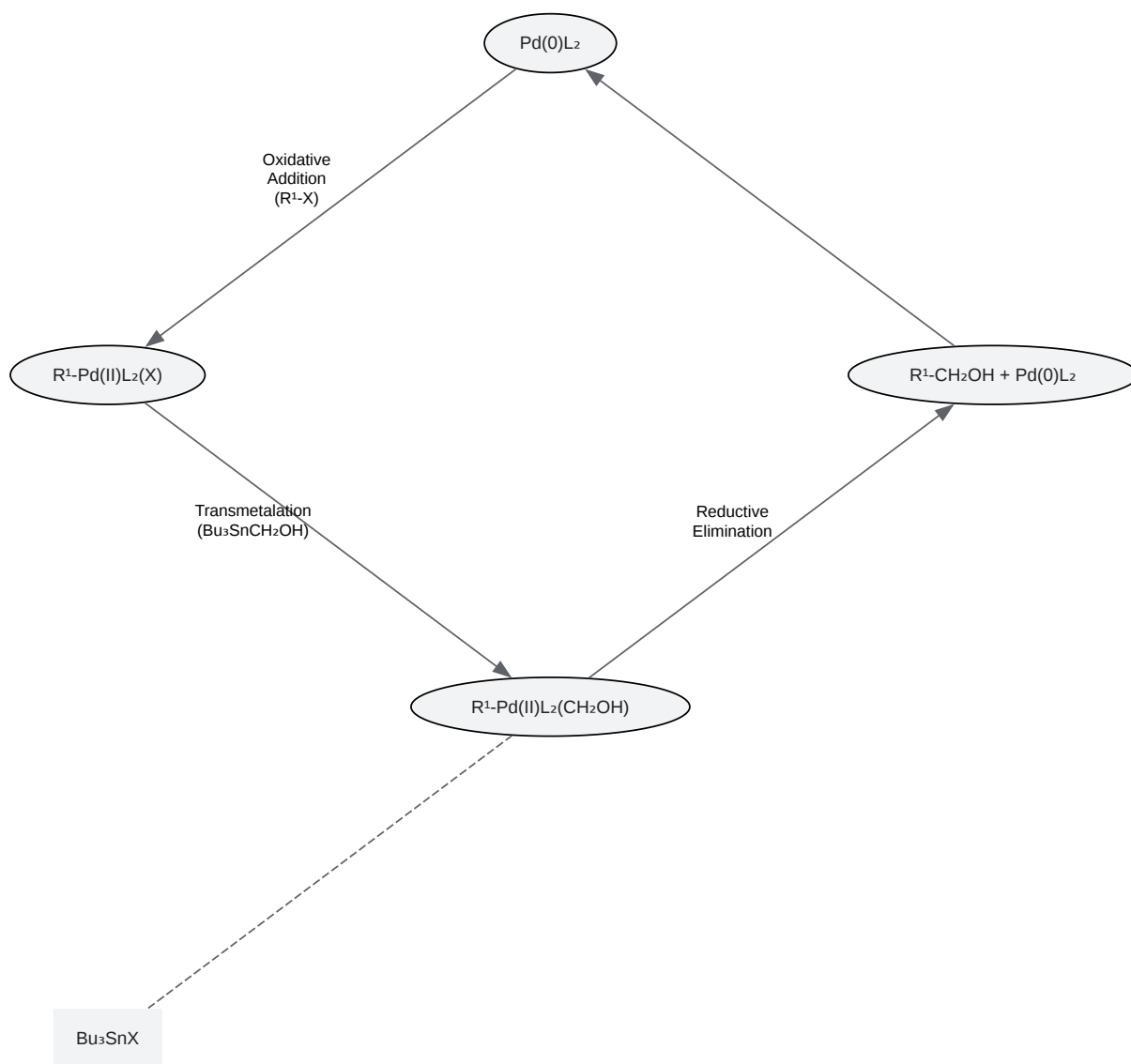
Reaction Scheme:

1. LDA, THF, -78 °C to 0 °C
2. (CH₂O)_n, -78 °C to rt

Bu₃SnH



Bu₃SnCH₂OH



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Sources

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